2,5-dimethyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide
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Overview
Description
The compound “2,5-dimethyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide” is a complex organic molecule. It contains a benzenesulfonamide moiety, which is a common functional group in many pharmaceutical drugs due to its bioactivity . The molecule also contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom . The morpholino group is a common feature in bioactive molecules and is used to increase the solubility of compounds .
Scientific Research Applications
Enzyme Inhibition and Disease Management
A significant area of research involving sulfonamide derivatives, including compounds structurally similar to 2,5-dimethyl-N-(2-morpholino-2-(thiophen-2-yl)ethyl)benzenesulfonamide, focuses on their enzyme inhibitory properties and potential implications for disease management. For instance, sulfonamides incorporating 1,3,5-triazine motifs have been studied for their antioxidant properties and inhibitory activity against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These enzymes are linked to diseases such as Alzheimer's, Parkinson's, and pigmentation disorders. The studied compounds showed moderate to significant inhibitory activity, suggesting potential therapeutic applications in treating related diseases (Lolak, Boğa, Tuneğ, Karakoc, Akocak, & Supuran, 2020).
Anticancer Properties
Another research domain is the exploration of sulfonamide derivatives for anticancer properties. Novel ureido benzenesulfonamides incorporating 1,3,5-triazine moieties have been investigated for their efficacy as inhibitors of carbonic anhydrase (CA) isoforms, namely CA I, II, IX, and XII. These isoforms are relevant to physiological and pathological processes, including cancer. Compounds from these studies showed high potency and selectivity for CA IX, a validated target in anticancer therapy, indicating their potential as therapeutic agents in cancer treatment (Lolak, Akocak, Bua, Sanku, & Supuran, 2019).
Antimicrobial Activity
Sulfonamide compounds have also been evaluated for their antimicrobial activity. For example, novel thiourea derivatives bearing a benzenesulfonamide moiety have been synthesized and assessed for their activity against Mycobacterium tuberculosis. Some compounds exhibited significant antimycobacterial activity, suggesting their potential use in developing new antituberculosis agents. The structural features, such as the introduction of specific moieties, were found to contribute to the potency of these compounds, highlighting the importance of molecular design in developing effective antimicrobial drugs (Ghorab, El-Gaby, Soliman, Alsaid, Abdel-Aziz, & Elaasser, 2017).
Mechanism of Action
Target of Action
It’s worth noting that thiophene-based analogs, which this compound is a part of, have been studied extensively for their potential biological activity . They have been found to interact with a variety of targets, leading to a range of biological effects .
Mode of Action
Thiophene derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . For example, some thiophene derivatives have been found to inhibit enzymatic reactions, enhance lipophilicity, and alter cell membrane functions .
Biochemical Pathways
Thiophene derivatives have been found to impact a variety of biochemical pathways, often leading to downstream effects such as anti-inflammatory, anticancer, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Result of Action
Thiophene derivatives have been found to exhibit a variety of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
Properties
IUPAC Name |
2,5-dimethyl-N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S2/c1-14-5-6-15(2)18(12-14)25(21,22)19-13-16(17-4-3-11-24-17)20-7-9-23-10-8-20/h3-6,11-12,16,19H,7-10,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTRSCYZMVLNME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC(C2=CC=CS2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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